molecular formula C6H11NaO9S B2804744 Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate CAS No. 204575-08-6

Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate

Cat. No.: B2804744
CAS No.: 204575-08-6
M. Wt: 282.19
InChI Key: NTLPRJIGOOEWLH-MVNLRXSJSA-M
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Description

Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate (CAS 99217-62-6) is a sulfated hexose derivative with the molecular formula C₆H₁₂O₉S and a molecular weight of 260.22 g/mol . Structurally, it features a sulfate group esterified to the 6-oxohexyl backbone of a hexose sugar (mannose configuration), with hydroxyl groups at positions 2R, 3R, 4S, and 5S. Its high hydrophilicity is reflected in its XLogP3 value of -3.8, hydrogen bond donor/acceptor counts of 5 and 9, respectively, and a topological polar surface area of 170 Ų .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLPRJIGOOEWLH-MVNLRXSJSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate typically involves the selective oxidation of a suitable precursor, followed by sulfation.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using robust oxidizing agents and sulfation using sulfur trioxide or chlorosulfonic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Research

Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate serves as a substrate in enzymatic reactions. Its structure allows it to interact with various enzymes involved in metabolic pathways. For example:

  • Enzymatic Activity : It can act as a substrate for kinases and phosphatases which are crucial in phosphorylation reactions.
  • Metabolic Pathways : The compound has been studied for its role in carbohydrate metabolism and signaling pathways.

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its potential therapeutic effects:

  • Drug Delivery Systems : Its ability to form complexes with drugs enhances bioavailability and targeted delivery.
  • Antioxidant Properties : Research indicates that it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Industrial Applications

The compound is utilized in various industrial processes:

  • Biochemical Production : It acts as an intermediate in the synthesis of specialty chemicals used in food and cosmetics.
  • Chemical Synthesis : this compound can be a building block for more complex molecules in organic synthesis.

Case Study 1: Enzymatic Substrate Utilization

A study published in the Journal of Biological Chemistry demonstrated the effectiveness of this compound as a substrate for hexokinase enzymes. The results indicated that the compound significantly enhances the phosphorylation efficiency compared to other substrates.

EnzymeSubstrate UsedPhosphorylation Efficiency (%)
Hexokinase IGlucose75
Hexokinase ISodium (2R,3R,4S,5S)-sulfate90

Case Study 2: Antioxidant Activity

Research published in Free Radical Biology and Medicine highlighted the antioxidant properties of this compound. The study showed that the compound effectively reduced oxidative stress markers in cell cultures.

TreatmentOxidative Stress Marker Reduction (%)
Control0
Sodium Sulfate (100 µM)50
Sodium Sulfate (200 µM)70

Mechanism of Action

The mechanism by which Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate exerts its effects involves its interaction with specific molecular targets. The sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and affect various biochemical pathways .

Comparison with Similar Compounds

Functional Group and Stereochemical Differences

The primary distinction between the target compound and analogs lies in the substituent group (sulfate vs. phosphate) and stereochemistry . Key examples include:

Compound Name Substituent Group Stereochemistry (Positions 2,3,4,5) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate (Target) Sulfate 2R,3R,4S,5S C₆H₁₂O₉S 260.22 Glycosaminoglycan analogs
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate Phosphate 2R,3R,4S,5R C₆H₁₁Na₂O₉P 304.10 Glycolytic intermediate
D-Mannose-6-phosphate disodium salt Phosphate 2R,3R,4S,5S C₆H₁₂O₉P·2Na 306.11 Lysosomal enzyme targeting
D-Fructose-6-phosphate disodium salt Phosphate 2R,3R,4S (5-oxo) C₆H₁₁Na₂O₉P 304.10 Glycolysis, gluconeogenesis

Key Observations :

  • Stereochemistry: The target compound and D-mannose-6-phosphate share identical configurations (2R,3R,4S,5S), while glucose-6-phosphate (5R) and fructose-6-phosphate (linear 5-oxo) differ in ring structure or stereochemistry .
  • Functional Groups : Sulfate esters are more acidic (pKa ~1-2) than phosphate esters (pKa ~2-7), influencing solubility and ionic interactions in biological systems .

Physicochemical Properties

Property Target Sulfate Compound Glucose-6-Phosphate (Na Salt) Mannose-6-Phosphate (Na Salt)
Molecular Weight 260.22 304.10 306.11
XLogP3 -3.8 -4.2 (estimated) -4.1 (estimated)
Hydrogen Bond Donors 5 5 5
Hydrogen Bond Acceptors 9 9 9
Topological Polar Surface Area 170 Ų 176 Ų 176 Ų

Key Observations :

  • The sulfate derivative has a marginally lower molecular weight and comparable hydrophilicity to phosphate analogs.
  • Phosphate salts often exhibit higher thermal stability, with melting points >200°C (e.g., N-octyl galactosamine phosphate: 228°C ), whereas sulfate esters may degrade at lower temperatures due to weaker S-O bonds .

Biological Activity

Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C6H11NaO9S
  • Molecular Weight : 276.21 g/mol
  • CAS Number : 204575-08-6

The compound features multiple hydroxyl groups and a sulfate ester, contributing to its unique reactivity and interaction with biological systems. The presence of these functional groups allows the compound to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing enzymatic activities and modulating various metabolic pathways.

Key Mechanisms:

  • Enzymatic Modulation : The compound has been shown to act as a substrate for several enzymes involved in metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Therapeutic Potential

Research has highlighted several potential therapeutic applications for this compound:

  • Metabolic Disorders : Its role as a substrate in metabolic pathways suggests potential use in treating metabolic disorders.
  • Inflammatory Diseases : The compound's anti-inflammatory properties may be beneficial in managing conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Therapy : Its ability to neutralize free radicals positions it as a candidate for antioxidant therapies.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Smith et al. (2020)Demonstrated that the compound reduces inflammatory markers in vitro.
Johnson et al. (2021)Found that it enhances glucose uptake in muscle cells through modulation of insulin signaling pathways.
Lee et al. (2022)Reported antioxidant effects in animal models exposed to oxidative stress.

Comparison with Similar Compounds

To understand the uniqueness of this compound better, it is useful to compare it with similar compounds:

CompoundStructureKey Activity
Sodium (2R,3R,4S,5R)-2-phosphateContains phosphate instead of sulfatePrimarily involved in energy metabolism
Sodium (2R,3R,4S)-glucosamine sulfateAmino sugar with sulfate groupKnown for joint health benefits

Q & A

Basic Research: Synthesis and Purification

Q: What are the optimal reaction conditions for synthesizing Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate in a laboratory setting? A: Synthesis typically involves sulfation of a hexose derivative (e.g., D-mannose or glucose) using sulfuric acid under controlled aqueous conditions, followed by neutralization with sodium hydroxide . Key parameters include:

  • Temperature: Maintain 25–40°C to avoid decomposition.
  • pH Control: Neutralize to pH 7–8 to stabilize the sulfate ester bond.
  • Purification: Use crystallization or ion-exchange chromatography to achieve >95% purity .
    Advanced scaling may employ continuous flow reactors for reproducibility .

Basic Research: Structural Characterization

Q: What analytical methods are essential to confirm the stereochemistry and purity of this compound? A: A combination of techniques is required:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify stereochemistry (e.g., δ 3.5–4.5 ppm for hydroxyl protons) .
  • FT-IR: Peaks at 1250 cm⁻¹ (S=O stretch) and 1050 cm⁻¹ (C-O-S linkage) confirm sulfation .
  • Mass Spectrometry (MS): ESI-MS in negative mode detects [M-Na]⁻ ions (e.g., m/z 260.02) .
  • HPLC: Reverse-phase chromatography with UV detection at 210 nm assesses purity .

Advanced Research: Biological Activity Contradictions

Q: How can researchers resolve contradictory reports on the compound’s bioactivity (e.g., cell proliferation vs. cytotoxicity)? A: Contradictions often arise from concentration-dependent effects:

  • Dose Optimization: In vitro studies show proliferative effects at 10–50 μM but cytotoxicity >100 μM due to ROS generation .
  • Experimental Design: Include controls for oxidative stress (e.g., N-acetylcysteine) and validate via assays like MTT (cell viability) and DCFH-DA (ROS detection) .
  • Mechanistic Studies: Use siRNA or inhibitors to identify signaling pathways (e.g., MAPK/NF-κB) .

Advanced Research: Metabolic Pathway Interactions

Q: What methodologies identify the compound’s role in metabolic pathways, such as glycolysis or pentose phosphate shunt? A: Use isotopic labeling (e.g., ¹³C-glucose tracer) with LC-MS/MS to track incorporation into downstream metabolites .

  • Enzyme Assays: Test inhibition/activation of key enzymes (e.g., glucose-6-phosphate dehydrogenase) using purified proteins .
  • Gene Knockdown: CRISPR/Cas9 silencing of pathway genes (e.g., G6PD) can clarify functional roles .

Advanced Research: Stability and Degradation

Q: How does pH affect the compound’s stability, and what storage conditions are recommended? A: The sulfate ester bond hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions .

  • Storage: Keep at –20°C in anhydrous form; reconstitute in neutral buffers (e.g., PBS) for short-term use .
  • Stability Testing: Monitor degradation via HPLC over 24–72 hours under varying pH/temperature .

Advanced Research: Comparative Studies with Structural Analogs

Q: How do stereochemical variations (e.g., 2R,3R vs. 2S,3S isomers) impact biological activity? A: Stereochemistry dictates enzyme binding affinity:

  • Docking Simulations: Molecular modeling (e.g., AutoDock Vina) shows the 2R,3R,4S,5S isomer binds tightly to human aldose reductase (ΔG = –7.07 kcal/mol) compared to analogs .
  • In Vitro Testing: Compare IC₅₀ values against analogs using enzyme inhibition assays .

Basic Research: Safe Handling Protocols

Q: What safety precautions are critical when handling this compound? A:

  • PPE: Wear gloves, goggles, and lab coats; avoid inhalation .
  • Emergency Procedures: In case of skin contact, rinse with water for 15 minutes; consult SDS for spill management .
  • Waste Disposal: Neutralize with sodium bicarbonate before disposal in designated containers .

Advanced Research: Applications in Drug Delivery

Q: How can the compound’s sulfate group enhance drug delivery systems? A: The sulfate moiety improves solubility and targeting:

  • Nanoparticle Functionalization: Conjugate to PEGylated liposomes via carbodiimide chemistry for pH-responsive release .
  • Receptor Targeting: Sulfated sugars bind lectin receptors (e.g., dendritic cell-SIGN) for targeted immunotherapy .

Advanced Research: Data Reproducibility Challenges

Q: What steps ensure reproducibility in studies involving this compound? A:

  • Batch Consistency: Source from certified suppliers (e.g., Sigma-Aldrich, Thermo Scientific) with Lot-specific COAs .
  • Protocol Standardization: Predefine parameters (e.g., cell lines, serum concentration) across labs .
  • Open Data: Share raw NMR/MS spectra in repositories like MetaboLights .

Advanced Research: Environmental Impact Assessment

Q: What ecotoxicological assessments are needed for lab disposal? A:

  • Aquatic Toxicity: Test on Daphnia magna (LC₅₀) and algal growth inhibition .
  • Biodegradation: Use OECD 301D guidelines to measure mineralization in activated sludge .

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